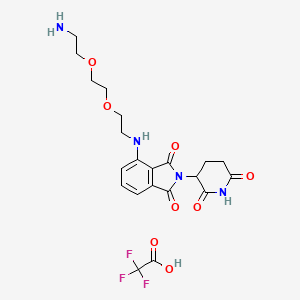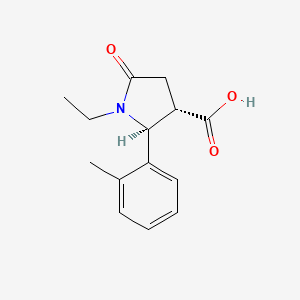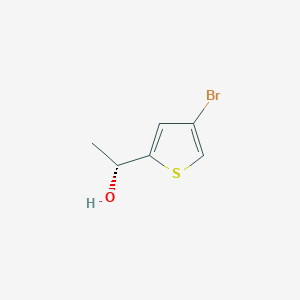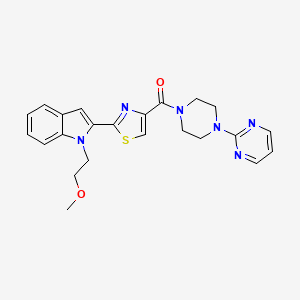![molecular formula C24H22N4O3 B2472324 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 887223-46-3](/img/structure/B2472324.png)
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule. It contains a total of 56 bonds, including 34 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 3 double bonds, and 18 aromatic bonds. The structure also includes 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a pyrido[2,3-d]pyrimidin-1-yl group, a benzyl group, and a N-[(4-methylphenyl)methyl]acetamide group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- Synthesis and Derivatives: The chemical compound has been involved in various synthesis processes. For instance, the synthesis of certain pyrrole derivatives with antimicrobial properties utilized similar pyrimidine structures (Mohamed, El-Domany, & Abd El-hameed, 2009). Similar compounds were involved in the creation of derivatives with potential anticancer properties (Al-Sanea et al., 2020).
Structural Analysis and Properties
- Molecular Structure Investigations: The molecular structure and properties of similar compounds have been a focus of several studies. For example, the analysis of crystal structures of related compounds provided insights into their molecular conformation and potential reactivity (Subasri et al., 2016).
Biological Activity and Potential Applications
- Biological Activities: Research has explored the biological activities of related compounds. For instance, derivatives of pyrrolo[2,3-d]pyrimidines exhibited antimicrobial and antitumor activities, indicating potential for medical applications (Burbulienė, Dobrovolskaite, & Vainilavicius, 2006). This highlights the compound's relevance in developing new therapeutic agents.
Antitumor and Anticancer Potential
- Antitumor and Anticancer Research: Some derivatives of this compound have shown significant antitumor and anticancer activities. For example, certain pyrrole derivatives synthesized using similar pyrimidine structures exhibited promising results against cancer cell lines (Hayallah, 2017).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a PARP-1 inhibitor, given the promising results seen with similar compounds . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Mecanismo De Acción
Mode of Action
Based on its structural features, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of biological effects .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its molecular weight of 414465 suggests that it may have suitable pharmacokinetic properties for drug development
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have a variety of biological effects, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown .
Propiedades
IUPAC Name |
2-(3-benzyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-9-11-18(12-10-17)14-26-21(29)16-27-22-20(8-5-13-25-22)23(30)28(24(27)31)15-19-6-3-2-4-7-19/h2-4,6-7,9-12,20,22,25H,5,8,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAHWBMLPVRNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2472247.png)
![6-(2-Methoxyphenyl)-2-[1-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2472248.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)
![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)
![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)